molecular formula C6H9FO3S B6603009 (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride CAS No. 2219407-89-1

(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride

Cat. No.: B6603009
CAS No.: 2219407-89-1
M. Wt: 180.20 g/mol
InChI Key: IZEWVMLWIPUQNA-NGJCXOISSA-N
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Description

(1S,2R,4R)-7-oxabicyclo[221]heptane-2-sulfonyl fluoride is a bicyclic compound with a unique structure that includes a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride typically involves the use of specific starting materials and catalysts. One common method involves the cycloaddition reaction of suitable precursors under controlled conditions. The reaction conditions often include the use of a rhodium(I) complex as a catalyst, which facilitates the formation of the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for redox reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamide or sulfonate derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R,4R)-7-oxabicyclo[221]heptane-2-sulfonyl fluoride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride apart is its unique bicyclic structure and the presence of the sulfonyl fluoride group. This combination provides distinct reactivity and stability, making it valuable for various applications.

Properties

IUPAC Name

(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2/t4-,5+,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEWVMLWIPUQNA-NGJCXOISSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1O2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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